molecular formula C12H16N4O3 B3956412 2-(4-methyl-1-piperazinyl)-5-nitrobenzamide

2-(4-methyl-1-piperazinyl)-5-nitrobenzamide

Cat. No. B3956412
M. Wt: 264.28 g/mol
InChI Key: IKDYSLRCTROQPJ-UHFFFAOYSA-N
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Description

The compound “2-(4-methyl-1-piperazinyl)-5-nitrobenzamide” appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs . Piperazine rings can interact with biological targets in a variety of ways, contributing to the therapeutic effects of drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as IR, NMR, and mass spectrometry. These techniques can provide insights into the structural features of the compound, including the presence of specific functional groups and the electronic environment of atoms within the molecule.


Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including Mannich reactions, cyclocondensation, and reactions with diazomethane. These reactions often involve the interaction with reagents such as formaldehyde, secondary amines, and acrylonitrile.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through experimental studies . These properties are crucial for understanding the behavior of the compound in different environments and its suitability for specific applications .

Scientific Research Applications

Role in Biological Systems

This compound has been identified as a human metabolite , which means it is produced during a metabolic reaction in humans . This suggests that it could play a role in various biological processes and could be a target for studying metabolic diseases or disorders.

Use in Drug Synthesis

Piperazine derivatives, such as this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . This indicates its potential use in pharmaceutical research and drug development.

Synthesis Methods

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . These methods could be used to produce this compound in a laboratory setting for further research.

Use in Multicolor Experiments

The spectral properties of similar compounds make them ideal for use with green (Alexa Fluor 488, FITC, GFP) and red (Alexa Fluor 594, Texas Red, rhodamine, mCherry, mKate-2) fluorophores in multicolor experiments . This suggests that “2-(4-methyl-1-piperazinyl)-5-nitrobenzamide” could potentially be used in similar applications, such as fluorescence microscopy or flow cytometry.

Role as a Bronsted Base

This compound is classified as a Bronsted base , meaning it is capable of accepting a hydron from a donor . This property could make it useful in various chemical reactions and processes.

Use in Chemical Research

Given its structural properties and the presence of a piperazine ring, this compound could be used in chemical research to study the properties and reactivity of piperazine derivatives .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential therapeutic applications. Piperazine derivatives are a rich source of biologically active compounds, and there is ongoing research to discover new drugs based on this scaffold .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-14-4-6-15(7-5-14)11-3-2-9(16(18)19)8-10(11)12(13)17/h2-3,8H,4-7H2,1H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDYSLRCTROQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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